

## Y08262 CBP bromodomain binding affinity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Y08262    |           |
| Cat. No.:            | B12383106 | Get Quote |

An In-depth Technical Guide on the CBP Bromodomain Binding Affinity of Y08262

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor **Y08262** to the bromodomain of the CREB-binding protein (CBP). The information presented herein is intended to support research and drug development efforts targeting the CBP bromodomain, a key epigenetic reader implicated in various diseases, including acute myeloid leukemia (AML).

## **Quantitative Binding Data**

The primary quantitative measure of **Y08262**'s potency for the CBP bromodomain is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the binding of a ligand to the bromodomain by 50%.

| Compound | Target                   | Assay Type    | IC50 (nM) | Reference |
|----------|--------------------------|---------------|-----------|-----------|
| Y08262   | Human CBP<br>Bromodomain | Not Specified | 73.1      | [1]       |

As of the latest literature review, the dissociation constant (Kd) for the interaction between **Y08262** and the CBP bromodomain has not been publicly reported. The IC50 value, however, indicates a potent, nanomolar-level inhibition of the CBP bromodomain by **Y08262**[1].



## **Experimental Protocols**

While the specific assay used to determine the IC50 of **Y08262** was not detailed in the primary publication, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a standard and robust method for characterizing the binding of inhibitors to bromodomains. The following is a representative protocol for such an assay.

# Representative TR-FRET Assay Protocol for CBP Bromodomain Inhibitor Screening

This protocol is designed for a 384-well plate format and is based on established methodologies for screening CBP bromodomain inhibitors[2][3].

- 1. Reagents and Materials:
- CBP Bromodomain (BRD) Protein: Recombinant human CBP bromodomain (e.g., amino acids 1081-1197) tagged with a donor fluorophore (e.g., Europium chelate, GST-tag for antibody-based detection)[2][3].
- Biotinylated Acetylated Peptide: A biotinylated histone peptide containing an acetylated lysine residue that is a known ligand for the CBP bromodomain (e.g., derived from histone H4)[2][3].
- Acceptor Fluorophore: Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin -APC).
- Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% Bovine Serum Albumin (w/v), 0.01% Triton X-100 (v/v)[3].
- Test Compound: Y08262 or other inhibitors dissolved in DMSO.
- Plate: White, low-volume 384-well assay plates.
- Plate Reader: A microplate reader capable of TR-FRET measurements, with appropriate excitation and emission filters (e.g., excitation at ~340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor)[2].



### 2. Assay Procedure:

- Compound Preparation:
  - Prepare a serial dilution of Y08262 in 100% DMSO.
  - Further dilute the compounds in Assay Buffer to achieve the desired final concentrations.
     The final DMSO concentration in the assay should be kept low (e.g., < 1%) to avoid interference[2].</li>

### • Reagent Preparation:

- Dilute the CBP-BRD-donor conjugate and the biotinylated acetylated peptide in Assay
   Buffer to their optimal working concentrations, as determined by titration experiments[3].
- Dilute the streptavidin-acceptor conjugate in Assay Buffer.
- Assay Plate Setup (20 μL final volume):
  - $\circ$  Add 5  $\mu$ L of the diluted test compound (or DMSO for control wells) to the wells of the 384-well plate.
  - Add 5 μL of the diluted CBP-BRD-donor conjugate to all wells.
  - Add 5 μL of the diluted biotinylated acetylated peptide to all wells.
  - Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes),
     protected from light, to allow the binding reaction to reach equilibrium[3].
  - Add 5 μL of the diluted streptavidin-acceptor conjugate to all wells.
  - Incubate the plate for a further 60 minutes at room temperature, protected from light.
- Signal Detection:
  - Measure the TR-FRET signal using a compatible plate reader.



 The measurement involves a delay after the excitation pulse to minimize background fluorescence, followed by the simultaneous measurement of fluorescence emission at the donor and acceptor wavelengths (e.g., 620 nm and 665 nm)[4][5].

### 3. Data Analysis:

- Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal (e.g., Emission at 665 nm / Emission at 620 nm).
- Normalization: Normalize the data using control wells:
  - High Control (0% inhibition): Wells containing DMSO instead of the inhibitor.
  - Low Control (100% inhibition): Wells with a saturating concentration of a known CBP bromodomain inhibitor or wells without the CBP-BRD protein.
- IC50 Determination: Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

# Visualizations Signaling Pathway and Experimental Workflow

The interaction between the CBP bromodomain and acetylated lysine residues on proteins like histones is a critical step in transcriptional activation. Small molecule inhibitors such as **Y08262** competitively bind to the acetyl-lysine binding pocket of the bromodomain, thereby disrupting this interaction and modulating gene expression.





Click to download full resolution via product page

Caption: Mechanism of CBP Bromodomain Inhibition by Y08262.

The experimental workflow for determining the inhibitory activity of compounds like **Y08262** using a TR-FRET assay is a sequential process involving reagent preparation, reaction incubation, and signal detection.



Click to download full resolution via product page

Caption: TR-FRET Experimental Workflow for IC50 Determination.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Discovery of a potent and selective CBP bromodomain inhibitor (Y08262) for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 5. columbiabiosciences.com [columbiabiosciences.com]
- To cite this document: BenchChem. [Y08262 CBP bromodomain binding affinity].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383106#y08262-cbp-bromodomain-binding-affinity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com